molecular formula C14H16ClNO4S B1616192 Timofibrate CAS No. 64179-54-0

Timofibrate

Cat. No.: B1616192
CAS No.: 64179-54-0
M. Wt: 329.8 g/mol
InChI Key: QSNOWCXXECLALL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Timofibrate involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptoacetic acid to form 2-(4-chlorobenzoylthio)acetic acid. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Timofibrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

Timofibrate has a wide range of scientific research applications:

Mechanism of Action

Timofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions result in decreased levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .

Comparison with Similar Compounds

    Fenofibrate: Another fibric acid derivative used to treat hyperlipidemia.

    Clofibrate: An older fibric acid derivative with similar lipid-lowering effects.

    Gemfibrozil: A fibric acid derivative used to reduce triglyceride levels.

Comparison:

This compound stands out due to its unique combination of lipid-lowering and liver-protecting effects, making it a valuable compound in the treatment of lipid disorders and liver diseases.

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNOWCXXECLALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021601, DTXSID00867059
Record name Timofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64179-54-0
Record name Timofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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